Home > Products > Screening Compounds P85728 > IL-17 modulator 1 disodium
IL-17 modulator 1 disodium -

IL-17 modulator 1 disodium

Catalog Number: EVT-10963727
CAS Number:
Molecular Formula: C28H35N6Na2O6P
Molecular Weight: 628.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IL-17 modulator 1 disodium is a synthetic compound designed to target the interleukin-17 (IL-17) signaling pathway, which plays a crucial role in various inflammatory and autoimmune diseases. This compound is particularly significant due to its ability to modulate IL-17 activity, thereby influencing immune responses and inflammation. The source of this compound is primarily from pharmaceutical research aimed at developing therapeutics for conditions such as psoriasis, ankylosing spondylitis, and psoriatic arthritis .

Classification: IL-17 modulator 1 disodium falls under the category of small molecule inhibitors, specifically designed to act on cytokine signaling pathways. It is classified as a cytokine antagonist, targeting the IL-17 family of cytokines, which includes IL-17A through IL-17F .

Synthesis Analysis

The synthesis of IL-17 modulator 1 disodium involves several steps, starting from a core structure that undergoes various modifications to achieve the final product. The detailed synthetic route is proprietary but generally follows these methods:

  1. Core Structure Preparation: The initial step involves synthesizing a core structure that serves as the backbone for further modifications.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups that enhance the compound's efficacy and specificity towards IL-17 receptors.
  3. Optimization for Yield and Purity: Industrial production methods focus on optimizing reaction conditions to maximize yield and ensure high purity of the final product .
Molecular Structure Analysis

The molecular formula of IL-17 modulator 1 disodium is C28H35N6Na2O6PC_{28}H_{35}N_{6}Na_{2}O_{6}P, with a molecular weight of approximately 628.57 g/mol. The IUPAC name is:

Disodium; [4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl phosphate.

Structural Data

  • InChI: InChI=1S/C28H37N6O6P.2Na/c1-16(2)34-23(13-14-29-34)27(35)31-26(25(20-5-6-20)21-7-8-21)28(36)30-22-11-9-19(10-12-22)24-17(3)32-33(18(24)4)15-40-41(37,38)39;;/h9-14,16,20-21,25-26H,5-8,15H2,1-4H3,(H,30,36)(H,31,35)(H2,37,38,39);;/q;2*+1/p-2/t26-;;/m0../s1
  • InChI Key: PMFLGFBTYONBAO-ROPHLPQBSA-L
Chemical Reactions Analysis

IL-17 modulator 1 disodium can participate in several types of chemical reactions:

  1. Oxidation Reactions: Under specific conditions, the compound can be oxidized to form various oxidized derivatives.
  2. Reduction Reactions: Reduction can modify certain functional groups within the molecule for enhanced activity.
  3. Substitution Reactions: The compound can undergo substitution where specific atoms or groups are replaced by others to alter its properties or increase its efficacy .
Mechanism of Action

The mechanism of action for IL-17 modulator 1 disodium primarily involves its interaction with IL-17 receptors. Upon binding to these receptors:

  1. Inhibition of IL-17 Interaction: The compound inhibits the interaction between IL-17 and its receptor.
  2. Reduction in Downstream Signaling: This inhibition leads to a decrease in downstream signaling pathways associated with inflammation and immune response activation.
  3. Impact on Cytokine Production: By modulating these pathways, IL-17 modulator 1 disodium effectively reduces pro-inflammatory cytokine production and mitigates inflammatory responses .
Physical and Chemical Properties Analysis

Physical Properties

IL-17 modulator 1 disodium is typically stored as a powder at -20°C for long-term stability and can be maintained at 4°C for shorter durations.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Stable under proper storage conditions but may degrade under extreme temperatures or pH levels.

Relevant Data

Applications

IL-17 modulator 1 disodium has diverse applications in scientific research:

  1. Chemistry Research: Used as a tool compound to study the modulation of IL-17 and its effects on various biochemical pathways.
  2. Biological Studies: Employed in research to elucidate the role of IL-17 in immune responses and inflammation processes.
  3. Medical Research: Investigated for potential therapeutic effects in treating autoimmune diseases such as psoriasis and ankylosing spondylitis.
  4. Drug Development: Utilized in developing new drugs targeting IL-17-related pathways due to its specific action on this cytokine family .

This compound represents an important advancement in understanding and potentially treating diseases associated with dysregulated IL-17 signaling.

Introduction: IL-17 Signaling as a Therapeutic Target in Immune-Mediated Pathologies

Immunopathological Foundations of Interleukin-17/T Helper 17 Cell Axis in Chronic Inflammation

The interleukin-17 cytokine family comprises six structurally related members (interleukin-17A through interleukin-17F), with interleukin-17A and interleukin-17F exhibiting the strongest proinflammatory activity. These cytokines signal through heterodimeric receptor complexes composed of interleukin-17 receptor A paired primarily with interleukin-17 receptor C, though alternative pairings (e.g., interleukin-17 receptor A/interleukin-17 receptor D) demonstrate ligand-specific signaling [3] [10]. Activation triggers recruitment of the adaptor protein nuclear factor kappa B activator 1 via SEFIR domain interactions, initiating downstream cascades including:

  • Nuclear factor kappa B activation through tumor necrosis factor receptor-associated factor 6 ubiquitination
  • Mitogen-activated protein kinase pathway induction
  • CCAAT-enhancer-binding protein transcription factor activation [3] [4]

Table 1: Interleukin-17-Producing Cellular Sources and Their Roles

Cell TypePrimary LocationPathological Roles
T helper 17 cellsInflamed tissuesSustained autoimmunity in psoriasis, psoriatic arthritis
Gamma delta T cellsEpithelial barriersEarly interleukin-17 production in barrier disruption
Innate lymphoid cells 3Mucosal surfacesAmplification of interleukin-23-driven inflammation
Neutrophils*Circulatory systemAcute phase inflammation in autoimmunity
*Controversial source [4] [10]

T helper 17 cells constitute the canonical interleukin-17-producing population, differentiated under the influence of interleukin-1 beta, interleukin-6, interleukin-23, and transforming growth factor beta, with retinoid-related orphan receptor gamma t acting as their master transcription regulator [4]. However, innate immune populations—particularly mucosal-associated invariant T cells and gamma delta T cells—contribute significantly to rapid interleukin-17 production during early inflammation, establishing a pathogenic microenvironment before T helper 17 cell recruitment [10]. In chronic states, interleukin-23 maintains interleukin-17 production through stabilization of the T helper 17 cell phenotype, creating a self-sustaining inflammatory loop observed in psoriasis, psoriatic arthritis, and ankylosing spondylitis [9].

Rationale for Targeted Modulation versus Neutralization Strategies

Conventional interleukin-17 inhibitors (interleukin-17A monoclonal antibodies secukinumab/ixekizumab and interleukin-17 receptor blocker brodalumab) achieve remarkable clinical responses in psoriasis and spondyloarthropathies by blocking interleukin-17-mediated inflammation at the effector level. However, their broad neutralization approach presents mechanistic and clinical limitations:

  • Cardiovascular Implications: Interleukin-17A exhibits context-dependent vascular effects, with evidence suggesting protective roles in atherosclerosis through regulation of endothelial homeostasis. Complete neutralization may disrupt these physiological functions [7].
  • Inflammatory Bowel Disease Exacerbation: Clinical trials report paradoxical worsening of Crohn's disease following interleukin-17A inhibition, attributed to disruption of interleukin-17F-dependent mucosal integrity and suppression of interleukin-17A-mediated antimicrobial defense [6] [10].
  • Signaling Plasticity: Interleukin-17A/interleukin-17F heterodimers exhibit intermediate bioactivity between interleukin-17A and interleukin-17F homodimers. Current biologics cannot selectively target specific dimer configurations [10].

Table 2: Comparative Limitations of Neutralization versus Modulation Approaches

Therapeutic StrategyMolecular TargetKey Limitations
Interleukin-17A monoclonal antibodiesInterleukin-17A homodimerIncreased inflammatory bowel disease incidence; candidiasis susceptibility
Interleukin-17 receptor blockadeInterleukin-17 receptor ABroad inhibition of multiple interleukin-17 family cytokines
Small molecule modulationIntracellular signaling nodesPreserves physiological interleukin-17 functions

Interleukin-17 modulator 1 disodium represents a pharmacological evolution toward signal-selective modulation, designed to attenuate pathological inflammation while preserving homeostatic interleukin-17 functions. This approach specifically targets downstream signaling nodes rather than extracellular cytokine-receptor interactions [5] [8].

Historical Evolution of Interleukin-17-Targeted Biologics and Small Molecule Development

The therapeutic targeting of interleukin-17 has progressed through distinct pharmacological eras:

  • Cytokine Neutralization Era (2010-2018): Characterized by monoclonal antibodies against interleukin-17A (secukinumab, ixekizumab) and interleukin-17 receptor A (brodalumab). These achieved breakthrough efficacy in psoriasis (≥90% Psoriasis Area and Severity Index improvement in 65-81% of patients) and ankylosing spondylitis (Assessment of SpondyloArthritis International Society 40 response in 61-63%) [10]. Their clinical success validated the interleukin-17 pathway as a therapeutic target but revealed limitations in safety and disease scope.

  • Receptor Signaling Complexity Era (2015-present): Research illuminated the functional specialization of interleukin-17 receptor subunits and their differential roles in signal transduction. Structural studies revealed that interleukin-17 receptor A contains distinct domains:

  • SEFIR domain (common to all interleukin-17 receptors) for nuclear factor kappa B activator 1 recruitment
  • Fibronectin III-like domains for ligand binding
  • CCAAT-enhancer-binding protein activation domain for tissue-specific responses [3] [4] This knowledge identified intracellular signaling nodes as targets for pharmacological intervention.
  • Small Molecule Innovation Era (2018-present): Interleukin-17 modulator 1 disodium (patent WO2020127685) exemplifies rationally designed oral therapeutics targeting:
  • Nuclear factor kappa B activator 1-TRAF6 interactions
  • Interleukin-17-induced mRNA stabilization pathways
  • Kinase activation downstream of interleukin-17 receptor [5] [8]

This evolution addresses key limitations of biologics: restricted tissue penetration, complete pathway blockade, and lack of oral administration options.

Properties

Product Name

IL-17 modulator 1 disodium

IUPAC Name

disodium;[4-[4-[[(2S)-3,3-dicyclopropyl-2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]-3,5-dimethylpyrazol-1-yl]methyl phosphate

Molecular Formula

C28H35N6Na2O6P

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C28H37N6O6P.2Na/c1-16(2)34-23(13-14-29-34)27(35)31-26(25(20-5-6-20)21-7-8-21)28(36)30-22-11-9-19(10-12-22)24-17(3)32-33(18(24)4)15-40-41(37,38)39;;/h9-14,16,20-21,25-26H,5-8,15H2,1-4H3,(H,30,36)(H,31,35)(H2,37,38,39);;/q;2*+1/p-2/t26-;;/m0../s1

InChI Key

PMFLGFBTYONBAO-ROPHLPQBSA-L

Canonical SMILES

CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+]

Isomeric SMILES

CC1=C(C(=NN1COP(=O)([O-])[O-])C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.